molecular formula C11H13NO2 B13685339 2-Ethyl-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

2-Ethyl-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B13685339
M. Wt: 191.23 g/mol
InChI Key: BPMGXXBCTLJAFD-UHFFFAOYSA-N
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Description

2-Ethyl-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a chemical compound based on the 2H-1,4-benzoxazin-3(4H)-one heterocyclic scaffold, which is recognized in medicinal chemistry for its rigid, planar structure and potential bioactivity . This scaffold has been identified as a promising planar core structure capable of intercalating into DNA, a mechanism that can induce DNA damage in tumor cells and lead to apoptosis and autophagy . Researchers value this core structure for its versatility and its association with low toxicity profiles, making it a valuable building block in anti-tumor drug discovery efforts . While the specific activity of this 2-ethyl-7-methyl derivative requires further investigation, structural analogs of 2H-1,4-benzoxazin-3(4H)-one have demonstrated significant biological effects, including the suppression of cancer cell growth by inducing autophagy and cell cycle arrest, as observed in studies on A549 lung cancer cells . This compound is intended for research purposes as a key intermediate or novel chemical entity for the synthesis and biological evaluation of new therapeutic agents. It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2-ethyl-7-methyl-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C11H13NO2/c1-3-9-11(13)12-8-5-4-7(2)6-10(8)14-9/h4-6,9H,3H2,1-2H3,(H,12,13)

InChI Key

BPMGXXBCTLJAFD-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)NC2=C(O1)C=C(C=C2)C

Origin of Product

United States

Preparation Methods

General Synthetic Approaches to 2H-1,4-Benzoxazin-3(4H)-ones

The synthesis of 2H-1,4-benzoxazin-3(4H)-one derivatives broadly follows these strategies:

Each method varies in terms of reaction conditions, yields, substrate scope, and operational simplicity.

Preparation Methods of 2-Ethyl-7-methyl-2H-benzo[b]oxazin-3(4H)-one

Smiles Rearrangement via N-Substituted 2-(2-chlorophenoxy)acetamide Intermediates

A widely used method involves the preparation of N-substituted 2-(2-chlorophenoxy)acetamides, followed by base-induced cyclization via Smiles rearrangement to yield benzoxazinones.

Procedure Summary:
  • Step 1: Reaction of 2-chlorophenol derivatives with chloroacetamide derivatives in the presence of potassium carbonate in acetonitrile at room temperature to form N-substituted 2-(2-chlorophenoxy)acetamides.
  • Step 2: Cyclization of these intermediates using cesium carbonate in DMF under reflux conditions (typically 3-6 hours).
  • Workup: Removal of solvent under vacuum, aqueous extraction, pH adjustment to 6-7, extraction with ethyl acetate, washing with brine, drying over MgSO4, and purification by silica gel column chromatography.
Example Data (from related substituted benzoxazinones):
Compound Yield (%) Reaction Time (h) Key Reagents/Conditions
2H-1,4-Benzoxazin-3(4H)-one derivatives (e.g., 7-methyl substituted) 68-78 3-6 reflux Cs2CO3, DMF, reflux

This method is noted for good yields (up to ~78%) and the ability to introduce substituents such as methyl groups at the 7-position, which is relevant for 2-Ethyl-7-methyl derivatives.

Copper(I)-Catalyzed One-Pot Synthesis

An efficient one-pot method involves the copper(I)-catalyzed condensation of 2-(o-haloaryloxy)acyl chlorides with primary amines, followed by intramolecular C-N coupling to form the benzoxazinone ring.

Procedure Summary:
  • Starting Materials: 2-(o-haloaryloxy)acyl chlorides and primary amines (e.g., ethylamine for 2-ethyl substitution).
  • Catalyst: CuI (10 mol%)
  • Ligand: 1,10-Phenanthroline
  • Solvent: 1,2-Dimethoxyethane (DME)
  • Conditions: Heating under reflux for several hours.
  • Outcome: Formation of 2H-1,4-benzoxazin-3(4H)-ones with various substituents on the 4-position (alkyl, aryl).
Advantages:
  • One-pot reaction simplifies procedure and reduces waste.
  • Broad substrate scope allows introduction of ethyl and methyl groups at desired positions.
  • Good to excellent yields (often >80%).
Example Data:
Parameter Value
Catalyst loading 10 mol% CuI
Ligand 1,10-Phenanthroline
Solvent DME
Reaction time 4-6 hours
Yields 75-95%

This method is particularly suitable for synthesizing 2-ethyl substituted benzoxazinones, including 2-Ethyl-7-methyl derivatives, by selecting appropriate amines and haloaryl acyl chloride precursors.

Two-Step Synthesis via 2-Chloro-N-(2-hydroxyphenyl)acetamide Intermediate

This classical approach involves:

  • Formation of 2-chloro-N-(2-hydroxyphenyl)acetamide by reaction of 2-aminophenol with chloroacetyl chloride.
  • Cyclization under basic conditions (e.g., potassium carbonate or cesium carbonate) to form the benzoxazinone ring.

Yields vary between 30-70%, depending on substituents and conditions. This method allows introduction of methyl groups at the 7-position by using substituted 2-aminophenols or 2-hydroxyphenyl derivatives.

Reduction and Cyclization of 2-(2-nitrophenoxy) Derivatives

Another route involves:

  • Preparation of ethyl 2-(2-nitrophenoxy)acetate via reaction of 2-nitrophenol with ethyl bromoacetate.
  • Reduction of the nitro group to amino group using iron powder in acetic acid.
  • In situ cyclization to benzoxazinone.

This method is useful for preparing derivatives with sensitive substituents and provides moderate to good yields (60-85%).

Comparative Summary Table of Preparation Methods

Method Key Steps Reaction Conditions Yield Range (%) Advantages Limitations
Smiles Rearrangement (N-substituted 2-chlorophenoxyacetamides) Two-step: acetamide formation + cyclization Base (Cs2CO3), DMF, reflux 3-6 h 68-78 Good yields, regioselective Requires intermediate isolation
Cu(I)-Catalyzed One-Pot Condensation/C-N Coupling One-pot: acyl chloride + amine + CuI catalyst CuI (10 mol%), 1,10-Phen, DME, reflux 75-95 Simplified, broad scope, high yields Requires haloaryl acyl chlorides
Two-Step via 2-Chloro-N-(2-hydroxyphenyl)acetamide Intermediate formation + base cyclization K2CO3 or Cs2CO3, mild heating 30-70 Straightforward, accessible reagents Moderate yields, longer steps
Reduction and Cyclization of 2-(2-nitrophenoxy) derivatives Ester formation + reduction + cyclization Fe powder, AcOH, mild conditions 60-85 Compatible with sensitive groups Multi-step, reduction required

Research Findings and Notes

  • The Smiles rearrangement approach is particularly effective for regioselective introduction of methyl groups at the 7-position, which is critical for 2-Ethyl-7-methyl-2H-benzo[b]oxazin-3(4H)-one synthesis.
  • The copper-catalyzed one-pot method offers operational simplicity and high yields, enabling efficient preparation of 2-ethyl substituted benzoxazinones by using ethylamine as the amine component.
  • Reaction conditions such as solvent choice (DMF, DME), base (Cs2CO3, K2CO3), and temperature (room temperature to reflux) significantly affect yields and purity.
  • Purification is typically achieved by silica gel column chromatography, with drying over anhydrous magnesium sulfate to remove moisture.
  • The choice of starting materials (e.g., substituted 2-chlorophenols, 2-aminophenols, or 2-nitrophenols) allows for structural diversity, including the introduction of ethyl and methyl groups at the 2 and 7 positions, respectively.

Chemical Reactions Analysis

Functionalization via Substitution

The oxazine ring undergoes electrophilic and nucleophilic substitutions. Introducing 1,2,3-triazole groups via Huisgen cycloaddition enhances bioactivity:

Procedure :

  • Step 1 : React 6-amino-2H-benzo[b] oxazin-3(4H)-one with 3-ethynylbenzoic acid using HATU/DIPEA.

  • Step 2 : Perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azides.

Derivative R Group Application
e24-FluorophenylAnti-inflammatory (IC₅₀ NO: 12.3 μM)
e163,4-DimethoxyphenylNrf2-HO-1 pathway activation
e202-NaphthylROS reduction in microglia

Alkylation and Arylations

N-alkylation modifies the oxazine’s properties. Industrial methods use continuous flow reactors for scalability . Key examples include:

  • 4-Benzyl derivative : Synthesized via alkylation with benzyl bromide (Cs₂CO₃, DMF, 70°C) .

  • 4-Phenyl derivative : Achieved using Cu(I) catalysis (CuI, DBU, 80°C) .

Ring-Opening Reactions

The oxazine ring opens under acidic or reductive conditions, forming intermediates for downstream modifications:

Reagent Product Application
LiAlH₄Reduced dihydrobenzoxazinePrecursor for amines
H₂SO₄ (conc.)Phenolic intermediatesPolymer synthesis

Comparative Analysis of Synthetic Routes

Industrial and academic methods differ in efficiency and scalability:

Parameter Microwave Cu-Catalyzed Conventional
Reaction Time15min12h16h
SolventDMFDMFChloroform
ScalabilityLimitedHighModerate
Environmental ImpactLowModerateHigh

Mechanistic Insights

  • Cyclization : Proceeds via nucleophilic attack of the amine on chloroacetyl chloride, followed by intramolecular esterification .

  • CuAAC : Copper coordinates to alkyne and azide, lowering activation energy for 1,3-dipolar cycloaddition .

  • Nrf2 Activation : Derivatives like e16 bind Keap1, stabilizing Nrf2 and enhancing antioxidant response .

Scientific Research Applications

2-Ethyl-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: In materials science, it is used in the development of advanced polymers and resins with desirable properties such as thermal stability and flame retardancy.

Mechanism of Action

The mechanism of action of 2-Ethyl-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. The oxazine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Key Properties/Activities Reference
6-Chloro-8-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one 6-Cl, 8-NO₂ Anticancer (NF-κB inhibition in HCC cells)
8-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one 8-NH₂ Prodrug potential (nitro reduction to amine)
7-Amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one 7-NH₂, 2,2-(CH₃)₂ Enhanced solubility (polar NH₂ group)
2,4-Dimethyl-7-dodecanoyl-2H-benzo[b][1,4]oxazin-3(4H)-one 2,4-(CH₃)₂, 7-dodecanoyl High lipophilicity (alkyl chain)
4-(4-Oxo-piperazin-1-yl)butyl derivative (31’’) N-piperazinyl butyl chain Improved pharmacokinetics (polar chain)
Target: 2-Ethyl-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one 2-C₂H₅, 7-CH₃ Moderate lipophilicity (balanced alkyl groups)

Key Observations:

Substituent Position and Electronic Effects: Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and chloro (Cl) substituents (e.g., compound in ) enhance electrophilicity, improving interactions with biological targets like NF-κB. Electron-Donating Groups (EDGs): Methyl and ethyl groups (e.g., target compound) increase lipophilicity, favoring membrane permeability .

Biological Activity Correlations: Anticancer Activity: Nitro-substituted derivatives (e.g., ) show potent NF-κB inhibition, reducing HCC cell proliferation. Antithrombotic Effects: Fluorinated analogues (e.g., difluoroallicin in ) demonstrate enhanced antiplatelet activity due to increased electrophilicity. Solubility and Bioavailability: Piperazinyl chains () or amino groups () improve aqueous solubility, critical for oral bioavailability.

Synthetic Methodologies :

  • Alkylation Reactions : Ethyl and methyl groups in the target compound are likely introduced via alkyl halides (e.g., ethyl bromide) using bases like NaH or Cs₂CO₃ in DMF/THF .
  • Microwave-Assisted Synthesis : N-substituted derivatives (e.g., ) are efficiently synthesized under microwave irradiation, reducing reaction times from days to hours.

Research Findings and Implications

Antiproliferative Potential

While the target compound lacks direct activity data, its structural analogue, 4-(4-nitrobenzyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (NPO), inhibits HCC cell proliferation (IC₅₀: 5–10 μM) by suppressing NF-κB DNA binding . The ethyl and methyl groups in the target compound may similarly modulate kinase or transcription factor interactions, warranting further evaluation.

Physicochemical Properties

  • LogP: The target compound’s LogP is estimated at ~2.5 (based on alkyl substituents), compared to 3.8 for the dodecanoyl derivative () and 1.2 for the 7-amino analogue ().
  • Solubility : Ethyl/methyl groups reduce water solubility compared to polar derivatives (e.g., 31’’ in ), necessitating formulation optimization for in vivo studies.

Biological Activity

2-Ethyl-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound belonging to the benzoxazine family. This compound has gained attention due to its potential biological activities, which include anti-inflammatory, antimicrobial, and antiplatelet properties. This article reviews the biological activity of this compound based on diverse research studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₃NO₂, with a molecular weight of 191.23 g/mol. Its structure includes an oxazine ring that is crucial for its biological interactions.

Property Value
Molecular FormulaC₁₁H₁₃NO₂
Molecular Weight191.23 g/mol
IUPAC Name2-ethyl-7-methyl-4H-1,4-benzoxazin-3-one
InChI KeyBPMGXXBCTLJAFD-UHFFFAOYSA-N

Antiplatelet Activity

Research has indicated that derivatives of benzoxazine compounds, including this compound, exhibit significant antiplatelet activity. A study demonstrated that certain synthesized derivatives showed inhibition of platelet aggregation comparable to aspirin, with IC50 values indicating potent activity (e.g., IC50 = 9.20 μM for compound 9u) . Molecular docking studies suggested these compounds interact effectively with the GPIIb/IIIa receptor, which is crucial for platelet aggregation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A series of related compounds demonstrated activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For example, certain derivatives showed low minimum inhibitory concentrations (MICs), suggesting potential as antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various studies. The oxazine structure may modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. While detailed mechanisms are still under investigation, initial findings indicate promising results in reducing inflammation markers .

Case Studies and Research Findings

  • Platelet Aggregation Inhibition :
    • In a comparative study, several benzoxazine derivatives were synthesized and tested for their ability to inhibit platelet aggregation. The results showed that the most active compound had an IC50 value lower than that of aspirin .
  • Antimicrobial Efficacy :
    • A systematic evaluation of synthesized compounds against MRSA revealed that some exhibited MICs as low as 0.98 μg/mL, indicating strong antimicrobial potential .
  • Inflammation Modulation :
    • Preliminary studies suggested that the compound could inhibit pro-inflammatory cytokines in vitro, leading to reduced inflammation in cellular models .

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets such as enzymes and receptors involved in inflammation and platelet aggregation. The unique oxazine ring structure allows for diverse interactions which can modulate biological pathways effectively.

Q & A

Q. What are the established synthetic routes for 2-Ethyl-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization reactions involving anthranilic acid derivatives. For example:

  • Method 1 : React anthranilic acid with acyl chlorides in pyridine, followed by NaHCO₃ treatment to neutralize excess acid. TLC (cyclohexane:ethyl acetate, 2:1) monitors completion .
  • Method 2 : Microwave-assisted Smiles rearrangement, which reduces reaction time and improves regioselectivity compared to traditional heating .
  • Key variables : Solvent choice (e.g., glacial acetic acid vs. ethanol), stoichiometry of acylating agents, and temperature control. Yields range from 70–97%, with recrystallization in ethanol commonly used for purification .

Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?

  • NMR : ¹H and ¹³C NMR provide chemical shifts for the ethyl (δ ~1.2–1.4 ppm for CH₃) and methyl groups (δ ~2.5 ppm), alongside aromatic protons (δ 6.9–7.1 ppm). Coupling constants in ¹H NMR help confirm stereochemistry .
  • X-ray crystallography : Resolve crystal packing and bond angles. For example, related benzoxazinones show planar benzoxazine rings with C=O bond lengths of ~1.22 Å .
  • GC/MS : Molecular ion peaks (e.g., m/z 219 for derivatives) and fragmentation patterns validate purity .

Q. What are the standard protocols for assessing the purity of this compound during synthesis?

  • TLC : Use silica gel plates with cyclohexane:ethyl acetate (2:1) as the mobile phase. Spots are visualized under UV light or with iodine vapor .
  • Elemental analysis : Compare calculated vs. observed C, H, N percentages (e.g., C: 65.74% calculated vs. 65.69% observed) to detect impurities .
  • HPLC : Reverse-phase columns (C18) with UV detection at 254 nm ensure >95% purity for pharmacological studies .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and predict biological activity of this compound?

  • DFT calculations : Model transition states during cyclization to identify energy barriers. For example, B3LYP/6-31G(d) methods predict regioselectivity in benzoxazinone formation .
  • Docking studies : Simulate interactions with fungal CYP51 (lanosterol demethylase) to rationalize antifungal activity. Hydrophobic pockets may accommodate ethyl/methyl substituents .
  • ADMET prediction : Tools like SwissADME assess bioavailability and toxicity, guiding structural modifications .

Q. What strategies resolve contradictions in experimental data (e.g., NMR vs. X-ray results)?

  • Case example : Discrepancies in carbonyl group orientation (NMR chemical shift vs. crystallographic bond length) may arise from dynamic effects in solution. Use variable-temperature NMR to probe conformational flexibility .
  • Cross-validation : Combine multiple techniques (e.g., IR for C=O stretching vs. X-ray) to reconcile data. For unresolved issues, consult databases like NIST Chemistry WebBook for reference spectra .

Q. How do substituent modifications (e.g., halogenation) affect the compound’s reactivity and pharmacological profile?

  • Electrophilic substitution : Chlorination at position 6 (using Cl₂/FeCl₃) increases antifungal potency but may reduce solubility. LogP values rise by ~0.5 units per Cl addition .
  • Structure-activity relationships (SAR) : Methyl groups enhance metabolic stability, while ethyl chains improve membrane permeability. Compare MIC values against Candida spp. to quantify effects .

Q. What advanced techniques characterize degradation pathways under environmental or physiological conditions?

  • LC-HRMS : Identify oxidation products (e.g., hydroxylation at position 8) in simulated gastric fluid .
  • Accelerated stability testing : Expose the compound to heat (40°C), humidity (75% RH), and UV light. Monitor degradation via HPLC and assign structures using MS/MS fragmentation .

Methodological Challenges

Q. How can researchers design experiments to distinguish between competing reaction mechanisms (e.g., Smiles rearrangement vs. direct cyclization)?

  • Isotopic labeling : Use ¹⁸O-labeled reagents to track oxygen atom migration during rearrangement .
  • Kinetic studies : Compare rate constants under varying pH and solvent polarity. Smiles rearrangement is favored in polar aprotic solvents (e.g., DMF) .

Q. What analytical workflows integrate high-throughput screening with mechanistic studies for derivatives of this compound?

  • Automated synthesis : Employ flow chemistry platforms to generate libraries of analogs (e.g., varying alkyl chains or aryl substituents) .
  • Parallelized assays : Use microplate readers to simultaneously test antifungal activity (via broth microdilution) and cytotoxicity (via MTT assay) .

Data Reproducibility and Validation

Q. How should researchers address batch-to-batch variability in synthesis?

  • Quality by Design (QbD) : Define critical process parameters (CPPs) like reaction temperature and mixing speed. Use DOE (Design of Experiments) to establish robust operating ranges .
  • Standard reference materials : Compare NMR spectra with authenticated samples from repositories like NIST .

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